molecular formula C14H16ClNO B5687800 (E)-3-(2-chlorophenyl)-N-cyclopentylprop-2-enamide

(E)-3-(2-chlorophenyl)-N-cyclopentylprop-2-enamide

Cat. No.: B5687800
M. Wt: 249.73 g/mol
InChI Key: OGZCPNKAOGPKAB-MDZDMXLPSA-N
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Description

(E)-3-(2-chlorophenyl)-N-cyclopentylprop-2-enamide is an organic compound with a unique structure that includes a chlorophenyl group and a cyclopentyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-cyclopentylprop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with cyclopentylamine in the presence of a base, followed by the addition of a prop-2-enamide group. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-cyclopentylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-cyclopentylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-cyclopentylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2-chlorophenyl)-N-cyclopentylprop-2-enamide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a cyclopentyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-cyclopentylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c15-13-8-4-1-5-11(13)9-10-14(17)16-12-6-2-3-7-12/h1,4-5,8-10,12H,2-3,6-7H2,(H,16,17)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZCPNKAOGPKAB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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